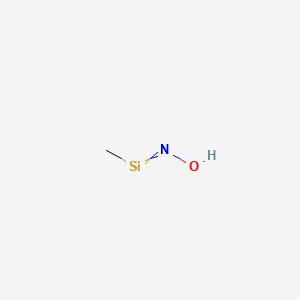
Methyl oximino silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Methylsilylidene)hydroxylamine: is a chemical compound characterized by the presence of a methylsilylidene group attached to a hydroxylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(Methylsilylidene)hydroxylamine typically involves the reaction of hydroxylamine with methylsilyl-containing reagents. . The reaction conditions often involve mild temperatures and the presence of catalysts to enhance the efficiency of the synthesis.
Industrial Production Methods: Industrial production of N-(Methylsilylidene)hydroxylamine may involve large-scale reactions using optimized conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and available technology, but they generally follow the principles of green chemistry to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: N-(Methylsilylidene)hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the methylsilylidene group, which can affect the reactivity of the hydroxylamine moiety.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with electrophiles, such as alkylating agents, leading to the formation of new derivatives.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines. Substitution reactions can result in a variety of N-substituted hydroxylamine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(Methylsilylidene)hydroxylamine is used as a reagent in organic synthesis, particularly in the preparation of amines and other nitrogen-containing compounds. Its unique reactivity makes it valuable for creating complex molecules .
Biology and Medicine: In biological research, N-(Methylsilylidene)hydroxylamine is studied for its potential as an antimicrobial agent. It has shown activity against various bacterial strains, making it a candidate for developing new antibiotics .
Industry: The compound is also used in the semiconductor industry for the manufacturing of electronic components.
Wirkmechanismus
The mechanism of action of N-(Methylsilylidene)hydroxylamine involves its interaction with molecular targets through its hydroxylamine moiety. This interaction can lead to the formation of reactive intermediates that participate in various chemical reactions. The compound’s effects are mediated by its ability to donate or accept electrons, making it a versatile reagent in both synthetic and biological contexts .
Vergleich Mit ähnlichen Verbindungen
Hydroxylamine: Shares the hydroxylamine moiety but lacks the methylsilylidene group.
N-Substituted Hydroxylamines: Compounds with different substituents on the nitrogen atom, such as N-phenylhydroxylamine.
Uniqueness: N-(Methylsilylidene)hydroxylamine is unique due to the presence of the methylsilylidene group, which imparts distinct reactivity and properties compared to other hydroxylamine derivatives. This uniqueness makes it valuable for specific applications where traditional hydroxylamines may not be suitable .
Eigenschaften
Molekularformel |
CH4NOSi |
|---|---|
Molekulargewicht |
74.134 g/mol |
InChI |
InChI=1S/CH4NOSi/c1-4-2-3/h3H,1H3 |
InChI-Schlüssel |
FBVJGYWRNMNGMM-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2H-1,3-Benzodioxol-4-yl)methyl]-N-hydroxypiperazine-1-carboxamide](/img/structure/B14174872.png)
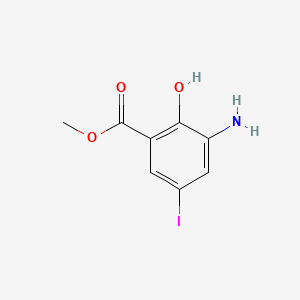
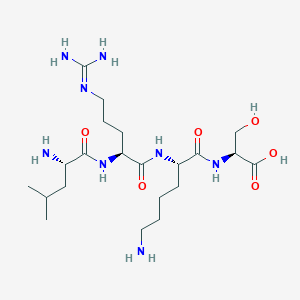
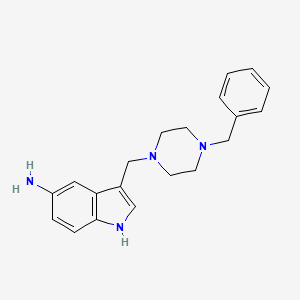
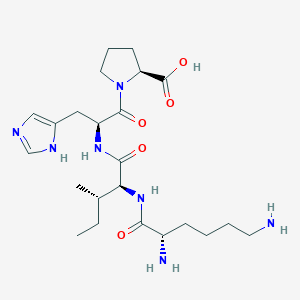
![{2-[(E)-(Butylimino)methyl]phenyl}methanol](/img/structure/B14174896.png)

![5-(Butylsulfanyl)-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14174907.png)

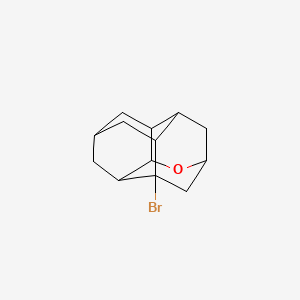
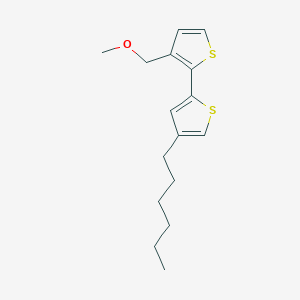
![N-[2-(4-hydroxy-3-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]methanesulfonamide](/img/structure/B14174930.png)
![1-{2-[(2-Ethenylphenyl)methoxy]phenyl}decahydronaphthalene](/img/structure/B14174949.png)
![3-(1H-Imidazol-1-yl)-6-[4-(3-nitrophenoxy)piperidin-1-yl]pyridazine](/img/structure/B14174958.png)
